Timbetasin acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1346423-89-9 |

|---|---|

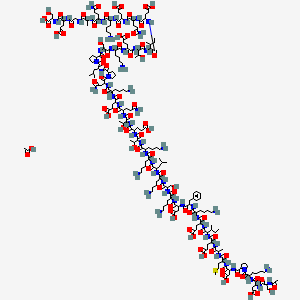

Molecular Formula |

C214H354N56O80S |

Molecular Weight |

5023 g/mol |

IUPAC Name |

4-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[1-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[1-[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-6-aminohexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-6-aminohexanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoyl]amino]-5-amino-5-oxopentanoyl]amino]propanoylamino]acetyl]amino]-5-[(1-carboxy-2-hydroxyethyl)amino]-5-oxopentanoic acid;acetic acid |

InChI |

InChI=1S/C212H350N56O78S.C2H4O2/c1-16-106(7)166(261-190(323)131(64-75-160(292)293)231-172(305)109(10)228-174(307)134(78-91-347-15)245-196(329)140(98-165(302)303)255-201(334)147-53-39-88-266(147)209(342)135(52-29-38-87-221)250-197(330)139(97-164(300)301)254-198(331)143(100-269)229-113(14)276)204(337)246-129(62-73-158(288)289)187(320)233-118(47-24-33-82-216)179(312)252-137(94-114-42-19-18-20-43-114)194(327)253-138(96-163(298)299)195(328)237-121(50-27-36-85-219)181(314)258-144(101-270)199(332)239-119(48-25-34-83-217)178(311)251-136(92-104(3)4)193(326)236-116(45-22-31-80-214)175(308)235-122(51-28-37-86-220)189(322)263-168(110(11)273)207(340)249-133(66-77-162(296)297)192(325)264-169(111(12)274)206(339)248-126(58-69-152(224)279)184(317)243-128(61-72-157(286)287)186(319)234-120(49-26-35-84-218)180(313)256-142(95-153(225)280)211(344)268-90-40-54-148(268)202(335)257-141(93-105(5)6)210(343)267-89-41-55-149(267)203(336)259-145(102-271)200(333)238-117(46-23-32-81-215)177(310)244-132(65-76-161(294)295)191(324)265-170(112(13)275)208(341)262-167(107(8)17-2)205(338)247-130(63-74-159(290)291)188(321)241-125(57-68-151(223)278)183(316)242-127(60-71-156(284)285)185(318)232-115(44-21-30-79-213)176(309)240-124(56-67-150(222)277)173(306)227-108(9)171(304)226-99-154(281)230-123(59-70-155(282)283)182(315)260-146(103-272)212(345)346;1-2(3)4/h18-20,42-43,104-112,115-149,166-170,269-275H,16-17,21-41,44-103,213-221H2,1-15H3,(H2,222,277)(H2,223,278)(H2,224,279)(H2,225,280)(H,226,304)(H,227,306)(H,228,307)(H,229,276)(H,230,281)(H,231,305)(H,232,318)(H,233,320)(H,234,319)(H,235,308)(H,236,326)(H,237,328)(H,238,333)(H,239,332)(H,240,309)(H,241,321)(H,242,316)(H,243,317)(H,244,310)(H,245,329)(H,246,337)(H,247,338)(H,248,339)(H,249,340)(H,250,330)(H,251,311)(H,252,312)(H,253,327)(H,254,331)(H,255,334)(H,256,313)(H,257,335)(H,258,314)(H,259,336)(H,260,315)(H,261,323)(H,262,341)(H,263,322)(H,264,325)(H,265,324)(H,282,283)(H,284,285)(H,286,287)(H,288,289)(H,290,291)(H,292,293)(H,294,295)(H,296,297)(H,298,299)(H,300,301)(H,302,303)(H,345,346);1H3,(H,3,4) |

InChI Key |

SDININHGNOTFOY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(C(C)CC)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Thymosin Beta 4 (Tβ4) in Angiogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymosin beta 4 (Tβ4), a highly conserved, 43-amino acid peptide, has emerged as a potent regulator of angiogenesis, the formation of new blood vessels from pre-existing ones. This process is fundamental in development, tissue repair, and various pathological conditions. Tβ4 exerts its pro-angiogenic effects through a multifaceted mechanism involving the promotion of endothelial cell migration, differentiation, and survival. It modulates key signaling pathways, including the Phosphoinositide 3-kinase (PI3K)/Akt and Notch pathways, and upregulates the expression of critical angiogenic factors such as Vascular Endothelial Growth Factor (VEGF). This technical guide provides an in-depth overview of the role of Tβ4 in angiogenesis, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the intricate signaling networks it governs.

Mechanism of Action: How Tβ4 Drives Angiogenesis

Thymosin beta 4's primary role in angiogenesis is centered on its ability to influence the behavior of endothelial cells, the primary cellular component of blood vessels.

-

Promotion of Endothelial Cell Migration and Differentiation: Tβ4 acts as a chemoattractant for endothelial cells, stimulating their directional movement, a crucial step in the sprouting of new vessels.[1] It also promotes the differentiation of endothelial progenitor cells (EPCs) into mature endothelial cells, further contributing to neovascularization.[2][3]

-

Upregulation of Angiogenic Factors: A key mechanism by which Tβ4 promotes angiogenesis is by increasing the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a potent angiogenic cytokine.[2][4] This upregulation is mediated, at least in part, by the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[5][6] Tβ4 has also been shown to increase the expression of other pro-angiogenic factors like angiopoietin-2 (Ang2) and its receptor Tie2.[7]

-

Modulation of the Extracellular Matrix: Angiogenesis requires the degradation of the surrounding extracellular matrix (ECM) to allow for endothelial cell invasion. Tβ4 has been shown to upregulate the expression of matrix metalloproteinases (MMPs), such as MMP-1, -2, and -9, which are crucial for ECM remodeling.[8][9][10]

Key Signaling Pathways in Tβ4-Mediated Angiogenesis

Tβ4 orchestrates a complex network of intracellular signaling pathways to exert its pro-angiogenic effects. The PI3K/Akt and Notch signaling pathways are central to this process.

The PI3K/Akt/eNOS Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and migration. Tβ4 activates this pathway, leading to the phosphorylation and activation of Akt.[11] Activated Akt, in turn, phosphorylates and activates endothelial nitric oxide synthase (eNOS), which leads to the production of nitric oxide (NO), a key signaling molecule in angiogenesis. This pathway is also involved in Tβ4-induced VEGF secretion.[2]

Caption: Tβ4 activates the PI3K/Akt/eNOS signaling cascade.

The Notch Signaling Pathway

The Notch signaling pathway is another critical regulator of vascular development and angiogenesis. Tβ4 has been shown to increase the expression of Notch receptors (Notch1 and Notch4) in a dose- and time-dependent manner.[12] Inhibition of the Notch pathway significantly reduces Tβ4-induced tube formation and endothelial cell migration.[12] Furthermore, the Notch pathway is required for Tβ4-induced VEGF expression.[12]

Caption: Tβ4 modulates the Notch signaling pathway to promote angiogenesis.

Quantitative Analysis of Tβ4's Angiogenic Effects

Numerous in vitro and in vivo studies have quantified the pro-angiogenic effects of Thymosin beta 4. The following tables summarize key findings.

| In Vitro Assay | Cell Type | Tβ4 Concentration | Observed Effect | Reference |

| Tube Formation | HUVECs | 100 ng/mL | Doubling of vessel area | [13] |

| HUVECs | 1,000 ng/mL | Enhanced tube formation | [14] | |

| Cell Migration | HUVECs | 1 µg/mL | 38.5 ± 1.5 migrated cells (vs. 5.2 ± 1.1 for control) | [15] |

| HUVECs | 10 µg/mL | 59.8 ± 2.5 migrated cells (vs. 5.2 ± 1.1 for control) | [15] | |

| VEGF Expression | EPCs | 1,000 ng/mL | 2.65-fold increase in mRNA, 2.54-fold increase in protein | [2] |

| MMP Secretion | HUVECs | 40,000 ng/mL | Significant elevation of MMP-2 and MMP-9 | [8] |

| In Vivo Model | Tβ4 Administration | Observed Effect | Reference |

| Mouse Hindlimb Ischemia | Intramuscular injection | Significantly increased vascular density (562.5 ± 78.4/mm² vs. 371.1 ± 125.7/mm² for control) | [9] |

| Increased blood flow | [16] | ||

| Rat Myocardial Infarction | Intramyocardial injection of Tβ4-treated EPCs | Significantly higher microvessel density | [3] |

| Mouse Solid Tumor | Adenoviral overexpression | 4.4-fold increase in blood vessels | [4] |

Detailed Experimental Protocols

Reproducible and robust experimental design is paramount in angiogenesis research. This section provides detailed methodologies for key assays used to evaluate the pro-angiogenic effects of Tβ4.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Caption: Workflow for the in vitro tube formation assay.

Protocol:

-

Plate Coating: Thaw Matrigel on ice and coat the wells of a 48-well plate with 150 µL of Matrigel per well.[17][18]

-

Incubation: Incubate the plate at 37°C for 30 minutes to allow the Matrigel to solidify.

-

Cell Seeding: Harvest Human Umbilical Vein Endothelial Cells (HUVECs) and resuspend them in endothelial growth medium. Seed 2 x 10^4 cells per well onto the solidified Matrigel.[17]

-

Treatment: Add Thymosin beta 4 at the desired concentrations to the respective wells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 18-24 hours.[17][19]

-

Visualization and Quantification: Observe the formation of capillary-like structures using an inverted microscope. Capture images and quantify parameters such as the number of nodes, junctions, branches, and total branch length using image analysis software like ImageJ.[17]

Ex Vivo Aortic Ring Assay

This assay provides a more physiologically relevant model to study angiogenesis by using aortic explants.

Protocol:

-

Aorta Isolation: Euthanize a mouse (6-7 weeks old) and aseptically dissect the thoracic aorta.[20]

-

Ring Preparation: Clean the aorta of any surrounding adipose and connective tissue in cold, sterile PBS. Slice the aorta into 1 mm thick rings.[20]

-

Embedding: Place a 150 µL drop of cold Basement Membrane Extract (BME) or collagen gel in the center of each well of a 48-well plate and allow it to solidify at 37°C. Place a single aortic ring on top of the gel and cover it with another 150 µL of BME.[20][21]

-

Culture and Treatment: After the top layer has solidified, add 500 µL of serum-free endothelial cell growth medium supplemented with 2% FCS and antibiotics to each well. Add Tβ4 at various concentrations to the treatment wells.[20]

-

Incubation and Observation: Incubate the plate at 37°C for 6-12 days, replacing the medium every 2-3 days. Monitor the outgrowth of microvessels from the aortic rings using a phase-contrast microscope.[20]

-

Quantification: Capture images of the sprouting vessels and quantify the sprouting area or the number and length of the sprouts.[22]

In Vivo Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a widely used in vivo model to assess angiogenesis.

Protocol:

-

Egg Preparation: Use fertilized chicken eggs incubated for 3 days. Create a small window in the shell to expose the chorioallantoic membrane (CAM).[23][24][25]

-

Sample Application: Prepare sterile, non-inflammatory filter paper or silicone rings containing the test substance (Tβ4) and a control vehicle. Place the carriers on the CAM surface.[23][26]

-

Incubation: Seal the window with sterile tape and return the eggs to the incubator for an additional 2-3 days.[26]

-

Observation and Quantification: On the day of observation, open the window and examine the CAM for blood vessel formation around the carrier. Capture images and quantify angiogenesis by counting the number of blood vessel branch points within a defined area around the carrier.[23][25]

Conclusion and Future Directions

Thymosin beta 4 is a potent, naturally occurring peptide with significant pro-angiogenic properties. Its ability to stimulate endothelial cell migration, differentiation, and the formation of new blood vessels, mediated through the activation of key signaling pathways like PI3K/Akt and Notch, and the upregulation of VEGF, makes it a promising candidate for therapeutic applications in tissue repair and regeneration, particularly in ischemic conditions.

Future research should focus on further elucidating the precise molecular interactions of Tβ4 with its cellular receptors and downstream signaling partners. A deeper understanding of its synergistic or antagonistic interactions with other growth factors will be crucial for optimizing its therapeutic potential. Furthermore, the development of novel delivery systems to ensure targeted and sustained release of Tβ4 at the site of injury will be a critical step towards its successful clinical translation. Continued investigation into the multifaceted roles of Tβ4 will undoubtedly pave the way for innovative therapeutic strategies for a wide range of diseases characterized by impaired angiogenesis.

References

- 1. spandidos-publications.com [spandidos-publications.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Thymosin β4 promotes the survival and angiogenesis of transplanted endothelial progenitor cells in the infarcted myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Thymosin β4 induces the expression of vascular endothelial growth factor (VEGF) in a hypoxia-inducible factor (HIF)-1α-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thymosin β4 stabilizes hypoxia-inducible factor-1α protein in an oxygen-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymosin-β 4 induces angiogenesis in critical limb ischemia mice via regulating Notch/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cell-Responsive Hydrogel for Encapsulation of Vascular Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thymosin beta4 induces angiogenesis through Notch signaling in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thymosin beta4 enhances endothelial cell differentiation and angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. A novel dimeric thymosin beta 4 with enhanced activities accelerates the rate of wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thymosin β4-Enhancing Therapeutic Efficacy of Human Adipose-Derived Stem Cells in Mouse Ischemic Hindlimb Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tβ4 Increases Neovascularization and Cardiac Function in Chronic Myocardial Ischemia of Normo- and Hypercholesterolemic Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Ex Vivo Mouse Aortic Ring Angiogenesis Assay | Springer Nature Experiments [experiments.springernature.com]

- 22. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis [mdpi.com]

- 26. Chick Chorioallantoic Membrane (CAM) Assay | Thermo Fisher Scientific - HK [thermofisher.com]

Thymbetasin Acetate and Actin Cytoskeleton Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Thymbetasin acetate (B1210297), a synthetic peptide derived from Thymosin Beta 4 (Tβ4), is a potent regulator of actin cytoskeleton dynamics. As the primary G-actin sequestering protein in eukaryotic cells, Tβ4, and by extension Thymbetasin acetate, plays a critical role in maintaining the delicate equilibrium between monomeric (G-actin) and filamentous (F-actin) actin. This balance is fundamental to a myriad of cellular processes, including cell motility, proliferation, differentiation, and tissue regeneration. This technical guide provides an in-depth overview of the molecular mechanisms of Thymbetasin acetate's interaction with the actin cytoskeleton, detailed experimental protocols for its study, and a summary of the key signaling pathways it modulates. The information presented herein is intended to support further research and development of Thymbetasin acetate as a potential therapeutic agent.

Core Mechanism of Action: G-Actin Sequestration

The principal function of Thymbetasin acetate is to bind to G-actin monomers in a 1:1 stoichiometric ratio, thereby preventing their incorporation into F-actin filaments.[1] This sequestration of G-actin effectively inhibits spontaneous actin polymerization, a crucial control point in cellular actin dynamics.[2] By maintaining a large intracellular pool of unpolymerized actin monomers, Thymbetasin acetate allows for rapid mobilization and polymerization of actin at specific cellular locations in response to stimuli, driving processes such as cell migration and wound healing.[3][4]

The binding affinity of Tβ4 for G-actin is significantly influenced by the nucleotide bound to the actin monomer. Tβ4 exhibits a substantially higher affinity for ATP-G-actin compared to ADP-G-actin, ensuring that the sequestered pool is primed for rapid polymerization.

Quantitative Data: Binding Affinity and Cellular Concentrations

The interaction between Thymosin Beta 4 and G-actin has been quantified in numerous studies. The following table summarizes key quantitative parameters.

| Parameter | Value | Conditions | Reference |

| Dissociation Constant (Kd) for ATP-G-actin | 0.5 - 2.0 µM | In vitro binding assays | [source not found] |

| Dissociation Constant (Kd) for ADP-G-actin | ~50-fold higher than for ATP-G-actin | In vitro binding assays | [source not found] |

| Cellular Concentration of Tβ4 | 50 - 500 µM | Various cell types | [source not found] |

| Stoichiometry of Binding | 1:1 | Tβ4:G-actin | [1] |

Key Signaling Pathways Modulated by Thymbetasin Acetate

Thymbetasin acetate's influence on the actin cytoskeleton is intricately linked to several key signaling pathways that regulate cell adhesion, migration, and survival.

Integrin-Linked Kinase (ILK) - PINCH - Parvin (IPP) Complex and Focal Adhesions

Thymbetasin acetate is a component of focal adhesions and interacts with several of their constituent proteins, including Integrin-Linked Kinase (ILK), PINCH, and Parvin.[5][6] This interaction is crucial for the regulation of focal adhesion formation and stability. The ILK-PINCH-Parvin (IPP) complex serves as a critical signaling hub, connecting integrins to the actin cytoskeleton. Tβ4's involvement in this complex influences downstream signaling, including the activation of the protein kinase B (Akt) pathway, which promotes cell survival and migration.[7][8]

Rac1 GTPase Signaling and Lamellipodia Formation

Cell migration is driven by the formation of protrusive structures like lamellipodia, a process tightly regulated by the Rho family of small GTPases, particularly Rac1. Thymbetasin acetate has been shown to enhance Rac1 activity, which in turn promotes actin polymerization at the leading edge of migrating cells.[9][10] This activation is thought to be mediated through the interaction of Tβ4 with the ILK/IQGAP1 complex.[9][10] Increased Rac1 activity leads to the activation of downstream effectors such as the ARP2/3 complex, resulting in the formation of the dendritic actin network characteristic of lamellipodia.

Wnt/β-catenin and NF-κB Signaling

Emerging evidence suggests that Thymbetasin acetate also modulates the Wnt/β-catenin and NF-κB signaling pathways. Tβ4 can accelerate hair growth through the Wnt signaling pathway by increasing the mRNA levels of β-catenin and Lef-1.[7] Additionally, Tβ4 has demonstrated anti-inflammatory properties by inhibiting the activation of NF-κB, a key regulator of the inflammatory response.[11] The precise mechanisms by which Tβ4's interaction with the actin cytoskeleton influences these pathways are still under active investigation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction of Thymbetasin acetate with the actin cytoskeleton.

Pyrene-Actin Polymerization Assay

This assay is a cornerstone for studying actin dynamics in vitro, providing a quantitative measure of actin filament assembly.[12]

Principle: G-actin labeled with pyrene (B120774) exhibits low fluorescence. Upon polymerization into F-actin, the fluorescence of pyrene increases significantly. This change in fluorescence is monitored over time to determine the kinetics of actin polymerization, including nucleation (lag phase), elongation (growth phase), and steady-state (plateau phase).[12]

Materials:

-

Pyrene-labeled G-actin

-

Unlabeled G-actin

-

G-buffer (e.g., 2 mM Tris-HCl pH 8.0, 0.2 mM ATP, 0.1 mM CaCl₂, 0.5 mM DTT)

-

10x Polymerization buffer (e.g., 500 mM KCl, 20 mM MgCl₂, 10 mM ATP)

-

Thymbetasin acetate or other proteins of interest

-

Fluorometer with excitation at ~365 nm and emission at ~407 nm

-

Black 96-well plates or cuvettes

Procedure:

-

Actin Preparation: Thaw pyrene-labeled and unlabeled G-actin on ice. Dilute to the desired concentration in G-buffer. A common final actin concentration is 2-4 µM with 5-10% pyrene-labeled actin.

-

Reaction Mixture Preparation: In each well of a 96-well plate, prepare the reaction mixture containing G-buffer and the protein of interest (e.g., Thymbetasin acetate) at various concentrations. Include a control with buffer only.

-

Initiation of Polymerization: To start the reaction, add the 10x polymerization buffer to each well to a final concentration of 1x. Immediately after, add the actin monomer solution. Mix gently by pipetting.

-

Fluorescence Measurement: Immediately place the plate in the fluorometer and begin recording the fluorescence intensity at regular intervals (e.g., every 15-30 seconds) for a sufficient duration to observe all phases of polymerization (typically 30-60 minutes).

-

Data Analysis: Plot fluorescence intensity versus time. The initial lag phase corresponds to nucleation, the steep slope represents the elongation rate, and the plateau indicates the steady-state. The effect of Thymbetasin acetate can be quantified by comparing the lag time, elongation rate, and steady-state fluorescence to the control.

Actin Co-sedimentation Assay

This assay is used to determine if a protein binds to F-actin.[13]

Principle: F-actin is a large polymer that can be pelleted by ultracentrifugation. If a protein binds to F-actin, it will co-sediment with the actin pellet. By analyzing the supernatant and pellet fractions via SDS-PAGE, one can determine the extent of protein binding to F-actin.[14]

Materials:

-

G-actin

-

G-buffer

-

10x Polymerization buffer

-

Protein of interest (e.g., Thymbetasin acetate)

-

Ultracentrifuge with a suitable rotor (e.g., TLA100)

-

Polycarbonate centrifuge tubes

-

SDS-PAGE equipment and reagents

Procedure:

-

Actin Polymerization: Prepare a solution of G-actin in G-buffer and induce polymerization by adding 10x polymerization buffer to a final 1x concentration. Incubate at room temperature for at least 1 hour to allow for complete polymerization into F-actin.

-

Binding Reaction: In ultracentrifuge tubes, mix the pre-formed F-actin with the protein of interest at various concentrations. Include controls with F-actin alone and the protein alone. Incubate at room temperature for 30-60 minutes to allow for binding.

-

Ultracentrifugation: Centrifuge the samples at high speed (e.g., 100,000 x g) for 30-60 minutes at 4°C to pellet the F-actin and any bound proteins.

-

Sample Collection: Carefully collect the supernatant from each tube. Wash the pellet gently with polymerization buffer and then resuspend the pellet in a volume of SDS-PAGE sample buffer equal to the supernatant volume.

-

SDS-PAGE Analysis: Run equal volumes of the supernatant and pellet fractions on an SDS-PAGE gel. Stain the gel with Coomassie Blue or another suitable protein stain.

-

Data Analysis: Quantify the amount of the protein of interest in the supernatant and pellet fractions. An increase in the amount of protein in the pellet in the presence of F-actin indicates binding.

Cell Migration Assays

This is a simple and widely used method to study collective cell migration in vitro.[15]

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The rate at which the cells migrate to close the wound is monitored over time.[15]

Materials:

-

Adherent cell line of interest

-

Cell culture medium

-

Sterile pipette tips (p200 or p1000) or a specialized scratch tool

-

Microscope with live-cell imaging capabilities or a standard microscope for imaging at time points

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate and grow them to form a confluent monolayer.

-

Creating the Wound: Using a sterile pipette tip, make a straight scratch through the center of the cell monolayer.

-

Washing: Gently wash the wells with PBS or serum-free medium to remove detached cells and debris.[15]

-

Treatment: Add fresh medium containing Thymbetasin acetate or other test compounds to the wells. Include a vehicle control.

-

Imaging: Immediately capture an image of the scratch at time 0. Continue to capture images of the same field of view at regular intervals (e.g., every 4-6 hours) for 24-48 hours, or until the wound in the control wells is nearly closed.

-

Data Analysis: Measure the area or width of the scratch at each time point using image analysis software. Calculate the rate of wound closure and compare the treated groups to the control.

This assay assesses the chemotactic migration of cells through a porous membrane.[16][17]

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane at the bottom. The lower chamber contains a chemoattractant (e.g., serum or a specific growth factor). Cells migrate through the pores towards the chemoattractant gradient.[18]

Materials:

-

Transwell inserts with appropriate pore size for the cell type

-

Multi-well plates

-

Cell culture medium (serum-free for the upper chamber, chemoattractant-containing for the lower chamber)

-

Cotton swabs

-

Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

-

Microscope

Procedure:

-

Preparation: Rehydrate the Transwell inserts with serum-free medium.

-

Chemoattractant: Add medium containing the chemoattractant to the lower wells of the plate.

-

Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell inserts. Add Thymbetasin acetate or other test compounds to the upper or lower chamber, depending on the experimental design.

-

Incubation: Incubate the plate at 37°C for a period sufficient for cell migration (typically 4-24 hours).

-

Removal of Non-migrated Cells: After incubation, remove the non-migrated cells from the upper surface of the membrane by gently wiping with a cotton swab.

-

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and then stain them with crystal violet.

-

Imaging and Quantification: Count the number of migrated cells in several fields of view using a microscope. Compare the number of migrated cells in the treated groups to the control.

Conclusion

Thymbetasin acetate, through its primary function as a G-actin sequestering peptide, stands as a critical regulator of actin cytoskeleton dynamics. Its influence extends to a network of signaling pathways that govern fundamental cellular behaviors. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the multifaceted roles of Thymbetasin acetate and explore its therapeutic potential in areas such as wound healing, tissue regeneration, and inflammatory diseases. Continued research into the intricate interplay between Thymbetasin acetate, the actin cytoskeleton, and cellular signaling will undoubtedly unveil new avenues for therapeutic intervention.

References

- 1. benthamscience.com [benthamscience.com]

- 2. Thymosin β4 is essential for adherens junction stability and epidermal planar cell polarity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The actin binding site on thymosin beta4 promotes angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thymosin β4 Regulates Focal Adhesion Formation in Human Melanoma Cells and Affects Their Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thymosin β4 Regulates Focal Adhesion Formation in Human Melanoma Cells and Affects Their Migration and Invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biological activities of thymosin beta4 defined by active sites in short peptide sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thymosin β4 inhibits TNF-α-induced NF-κB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Actin polymerization assay | Andex [andexbiotech.com]

- 13. en.bio-protocol.org [en.bio-protocol.org]

- 14. Actin cosed1 [maciverlab.bms.ed.ac.uk]

- 15. clyte.tech [clyte.tech]

- 16. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 17. corning.com [corning.com]

- 18. clyte.tech [clyte.tech]

The Dawn of a Regenerative Peptide: A Technical History of Thymosin beta 4 (Timbetasin)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thymosin beta 4 (Tβ4), also known by its recommended International Nonproprietary Name (INN) 'timbetasin', is a highly conserved, 43-amino acid polypeptide that has emerged from its initial characterization as a thymic hormone to a molecule of significant interest in the field of regenerative medicine.[1] Initially isolated from the thymus gland, it is now recognized as a ubiquitous, intracellular G-actin sequestering protein with a multitude of extracellular signaling functions. This technical guide delves into the pivotal moments of its discovery, the elucidation of its biochemical properties, and the early experimental work that laid the foundation for our current understanding of its diverse biological roles.

Discovery and Initial Characterization

The journey of Thymosin beta 4 began in the early 1980s in the laboratory of Allan L. Goldstein, a key figure in the study of thymic peptides. The initial research focused on isolating and characterizing hormone-like substances from the thymus gland, believed to be involved in immune function.

Isolation from Calf Thymus

The first successful isolation and purification of a homogenous form of what would be named Thymosin beta 4 was reported by Low and Goldstein. The process, outlined below, involved a multi-step biochemical fractionation of calf thymus tissue.

Biochemical Properties

Early studies established the fundamental biochemical characteristics of Tβ4, providing the first quantitative data on this newly discovered peptide.[2]

| Property | Value | Reference |

| Molecular Weight | 4982 Da | [2] |

| Amino Acid Residues | 43 | [2] |

| Isoelectric Point (pI) | 5.1 | [2] |

| N-terminus | Acetylserine | [2] |

Amino Acid Sequence

The complete amino acid sequence of bovine Tβ4 was determined through a combination of automated Edman degradation and manual sequencing analysis.[2]

Sequence: Ac-Ser-Asp-Lys-Pro-Asp-Met-Ala-Glu-Ile-Glu-Lys-Phe-Asp-Lys-Ser-Lys-Leu-Lys-Lys-Thr-Glu-Thr-Gln-Glu-Lys-Asn-Pro-Leu-Pro-Ser-Lys-Glu-Thr-Ile-Glu-Gln-Glu-Lys-Gln-Ala-Gly-Glu-Ser-OH

Elucidation of Key Functions

Initial hypotheses positioned Tβ4 as a thymic hormone involved in T-lymphocyte maturation. While it does exhibit some immunomodulatory activities, subsequent research unveiled a more fundamental and widespread role in cellular biology: the regulation of actin dynamics.

Actin-Sequestering Activity

A landmark discovery was the identification of Tβ4 as a major G-actin (globular actin) sequestering protein within the cytoplasm of mammalian cells. This finding shifted the primary understanding of Tβ4's function from an exclusively extracellular hormone to a critical intracellular regulator of the cytoskeleton.

This sequestration of G-actin monomers prevents their polymerization into F-actin (filamentous actin), thereby maintaining a pool of available actin monomers for rapid cytoskeletal rearrangements required for cell motility, morphogenesis, and other cellular processes.

Early Functional Assays

Two key bioassays were instrumental in the early functional characterization of Tβ4:

-

Terminal Deoxynucleotidyl Transferase (TdT) Induction Assay: This assay demonstrated that Tβ4 could induce the expression of TdT in TdT-negative murine thymocytes, suggesting a role in lymphocyte differentiation.[2][3]

-

Macrophage Migration Inhibition Assay: This assay revealed that Tβ4 could inhibit the migration of macrophages, indicating its potential involvement in inflammatory processes.[2][4]

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the foundational studies of Thymosin beta 4.

Isolation and Purification of Thymosin beta 4 from Calf Thymus

The original protocol for purifying Tβ4 involved a series of chromatographic steps to isolate the peptide from a crude extract of calf thymus (Thymosin Fraction 5).

Workflow for Tβ4 Isolation and Purification

Caption: Workflow for the isolation and purification of Thymosin beta 4.

Methodology:

-

Homogenization: Calf thymus tissue is homogenized in a saline solution.

-

Centrifugation: The homogenate is centrifuged to remove cellular debris, yielding a crude extract.

-

Ammonium Sulfate Precipitation: The supernatant is subjected to ammonium sulfate precipitation to fractionate proteins based on their solubility. The precipitate collected between 25% and 50% saturation, known as Thymosin Fraction 5, is collected.

-

Ion-Exchange Chromatography: Thymosin Fraction 5 is further fractionated using ion-exchange chromatography (e.g., on a CM-cellulose column).

-

Gel Filtration Chromatography: Fractions containing Tβ4 are then separated by size using gel filtration chromatography (e.g., on a Sephadex G-50 column).

-

High-Performance Liquid Chromatography (HPLC): The final purification step involves reverse-phase HPLC to obtain homogenous Tβ4.[5]

Amino Acid Sequencing by Edman Degradation

The primary structure of Tβ4 was determined using the Edman degradation method.

Workflow of Edman Degradation for Tβ4 Sequencing

Caption: The cyclical process of Edman degradation for amino acid sequencing.

Methodology:

-

Coupling: The purified Tβ4 peptide is reacted with phenylisothiocyanate (PITC) under alkaline conditions. PITC selectively couples to the free N-terminal amino group.

-

Cleavage: The peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), which cleaves the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.

-

Extraction: The ATZ-amino acid is selectively extracted with an organic solvent.

-

Conversion and Identification: The ATZ-amino acid is converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative, which is then identified by chromatography (e.g., HPLC).

-

Repetition: The remaining, now shortened, peptide is subjected to the next cycle of Edman degradation to identify the subsequent amino acid in the sequence.[6][7][8][9]

DNase I Inhibition Assay for Actin Sequestration

This assay indirectly measures the amount of G-actin that is not sequestered by Tβ4. G-actin binds to and inhibits DNase I, while F-actin does not.

Logical Flow of the DNase I Inhibition Assay

Caption: Principle of the DNase I inhibition assay to measure actin sequestration.

Methodology:

-

Reaction Setup: A fixed amount of G-actin is incubated with varying concentrations of Tβ4.

-

Addition of DNase I and DNA: DNase I and a DNA substrate are added to the reaction mixture.

-

Activity Measurement: The activity of DNase I is measured by monitoring the rate of DNA degradation, typically by observing the increase in absorbance at 260 nm.

-

Interpretation: When Tβ4 sequesters G-actin, there is less free G-actin available to inhibit DNase I, resulting in higher DNase I activity. Conversely, with lower concentrations of Tβ4, more G-actin is free to inhibit DNase I, leading to lower measured activity.[10][11]

Early Insights into Signaling Pathways

Later studies began to uncover the extracellular signaling roles of Tβ4, revealing its interaction with cell surface receptors and intracellular signaling cascades.

The Integrin-Linked Kinase (ILK) Pathway

A significant breakthrough was the discovery that extracellular Tβ4 could interact with the integrin-linked kinase (ILK) signaling pathway, a crucial regulator of cell migration, survival, and proliferation.

Tβ4-ILK Signaling Pathway

Caption: Simplified diagram of the Tβ4-ILK signaling cascade.

Experimental Evidence:

-

Co-immunoprecipitation: Experiments demonstrated that Tβ4 can be co-immunoprecipitated with ILK and PINCH (a protein that forms a complex with ILK), indicating a physical interaction between these proteins.[12]

-

Kinase Assays: Treatment of cells with Tβ4 was shown to increase the phosphorylation of Akt (also known as Protein Kinase B), a downstream target of ILK, confirming the activation of this signaling pathway.[13]

Modulation of the NF-κB Pathway

Tβ4 was also found to have anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Tβ4 and NF-κB Pathway Interaction

Caption: Tβ4's inhibitory effect on the NF-κB signaling pathway.

Experimental Evidence:

-

ELISA-based NF-κB Assays: In cells stimulated with inflammatory agents like TNF-α, treatment with Tβ4 was shown to significantly decrease the nuclear levels of the NF-κB p65 subunit and its DNA-binding activity, as measured by ELISA.[14][15]

-

Immunofluorescence Microscopy: These studies visually confirmed that Tβ4 treatment blocked the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus in response to inflammatory stimuli.[14][15]

Conclusion

The discovery and initial characterization of Thymosin beta 4 marked a significant advancement in our understanding of cellular regulation and tissue repair. From its origins as a putative thymic hormone, it has been redefined as a fundamental actin-sequestering protein with potent extracellular signaling capabilities. The foundational experiments detailed in this guide not only elucidated its primary functions but also paved the way for its ongoing investigation as a promising therapeutic agent in a wide range of clinical applications, from wound healing to cardiac repair. The journey of Tβ4 from a component of "Thymosin Fraction 5" to a molecule with a dedicated INN, 'timbetasin', underscores its evolution into a peptide of considerable scientific and medical importance.

References

- 1. Thymosin β4: a multi-functional regenerative peptide. Basic properties and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Complete amino acid sequence of bovine thymosin beta 4: a thymic hormone that induces terminal deoxynucleotidyl transferase activity in thymocyte populations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solid-phase synthesis of thymosin beta 4: chemical and biological characterization of the synthetic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. One-step procedure for the determination of thymosin beta 4 in small tissue samples and its separation from other thymosin beta 4-like peptides by high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cib.csic.es [cib.csic.es]

- 7. Workflow of Edman degradation - Creative Proteomics [creative-proteomics.com]

- 8. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]

- 9. ehu.eus [ehu.eus]

- 10. princeton.edu [princeton.edu]

- 11. Actin-sequestering ability of thymosin beta 4, thymosin beta 4 fragments, and thymosin beta 4-like peptides as assessed by the DNase I inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. chem.uwec.edu [chem.uwec.edu]

- 13. Thymosin beta4 activates integrin-linked kinase and promotes cardiac cell migration, survival and cardiac repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Thymosin beta 4 suppression of corneal NFkappaB: a potential anti-inflammatory pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Timbetasin Acetate: A Technical Guide to its Intracellular and Extracellular Functions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Timbetasin acetate (B1210297), the International Nonproprietary Name (INN) for the synthetic form of Thymosin Beta 4 (Tβ4), is a highly conserved, 43-amino acid polypeptide with a critical role in tissue repair and regeneration.[1][2] Initially identified as the primary G-actin sequestering protein within the cytoplasm, its functions are now understood to extend to the extracellular space, where it acts as a potent signaling molecule. This technical guide provides an in-depth analysis of the dual intracellular and extracellular functions of Timbetasin acetate, presenting quantitative data, detailed experimental protocols, and signaling pathway diagrams to support further research and drug development.

Intracellular Functions: The Cytoskeletal Regulator

The primary and most well-characterized intracellular function of this compound is its role in regulating actin dynamics.[2] This is fundamental to a host of cellular processes including motility, structural integrity, and division.

G-Actin Sequestration

This compound is the most abundant G-actin (monomeric actin) binding protein in eukaryotic cells.[3] It forms a 1:1 complex with G-actin, thereby preventing its polymerization into F-actin (filamentous actin).[2] This sequestration creates a cellular reservoir of actin monomers that can be rapidly mobilized for polymerization when and where needed.

| Parameter | Value | Cell/System | Reference |

| Binding Affinity (Kd) for G-Actin | 0.7-1 µM | Skeletal Muscle Actin | [4] |

| Binding Affinity (Kd) for MgATP-Actin | ~50-fold higher than for MgADP-Actin | In vitro | [5][6] |

| Cellular Concentration | 100-500 µM | Mammalian Cells | [7] |

Regulation of the Cytoskeleton and Cell Motility

By controlling the availability of G-actin, intracellular this compound is a key regulator of the actin cytoskeleton. This has direct implications for cell migration, a critical process in wound healing and immune responses. The controlled polymerization and depolymerization of actin filaments at the leading edge of a cell are essential for lamellipodia formation and cell movement.

A proposed mechanism for the release of actin monomers from the this compound-actin complex involves the action of profilin, which facilitates the exchange of actin from this compound to the growing barbed end of actin filaments.[7]

Extracellular Functions: A Multifaceted Signaling Molecule

When released from cells upon injury, this compound acts as a potent extracellular signaling molecule, orchestrating a complex program of tissue repair and regeneration.

Receptor-Mediated Signaling

Recent research has identified the F1-F0 ATP synthase as a cell surface receptor for extracellular this compound.[3] Binding of this compound to the β-subunit of ATP synthase leads to an increase in extracellular ATP.[3][8] This extracellular ATP then activates the P2X4 purinergic receptor, a key step in mediating downstream cellular effects such as endothelial cell migration.[3][9][10]

| Parameter | Value | System | Reference |

| Binding Affinity (Kd) to ATP synthase β-subunit | 12 nM | Surface Plasmon Resonance | [3] |

Angiogenesis

This compound is a potent pro-angiogenic factor, stimulating the formation of new blood vessels from pre-existing ones. This is a critical step in wound healing and tissue regeneration, as it restores blood supply to damaged areas.

-

Quantitative Effects on Angiogenesis:

-

Treatment with 600 ng/mL of this compound significantly increased the number of nodes, junctions, and total branching length in in vitro tube formation assays with human induced pluripotent stem cell-derived endothelial cells.[11]

-

Overexpression of this compound in human umbilical vein endothelial cells (HUVECs) significantly increased cell viability, tube formation, and migratory ability.[12]

-

In a mouse model of critical limb ischemia, this compound promoted the expression of the angiogenesis-related factors Ang2, tie2, and VEGFA.[12]

-

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties by downregulating the expression of pro-inflammatory cytokines and chemokines.[1]

-

Quantitative Effects on Inflammation:

-

In a mouse model of carrageenan-induced footpad inflammation, a splice-variant of Tβ4 suppressed inflammation by up to 58% compared to a placebo.[13]

-

In a model of irritant contact dermatitis, a methionated form of a Tβ4 splice-variant suppressed inflammation by 41% at 6 hours.[13]

-

In allergic contact dermatitis, a Tβ4 splice-variant reduced ear swelling by up to 42%.[13]

-

Anti-Apoptotic Effects

This compound protects cells from apoptosis (programmed cell death), which is crucial for cell survival in the face of injury or stress.

-

Quantitative Effects on Apoptosis:

-

In cardiac fibroblasts subjected to oxidative stress, pretreatment with 1 µg/mL of this compound improved cell survival by 19.2%.[14]

-

This protective effect was associated with an increased expression of the anti-apoptotic protein Bcl2 and a reduction in the Bax/Bcl2 ratio.[14]

-

In a rat model of myocardial injury after burns, this compound treatment significantly decreased the apoptosis rate of cardiomyocytes.[15]

-

Signaling Pathways

The diverse biological activities of this compound are mediated through the modulation of multiple intracellular signaling pathways.

Extracellularly-Initiated Signaling

The binding of extracellular this compound to ATP synthase and subsequent activation of the P2X4 receptor triggers several downstream pathways:

References

- 1. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]

- 2. Thymosin beta-4 - Wikipedia [en.wikipedia.org]

- 3. Regenerative protein thymosin beta-4 is a novel regulator of purinergic signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymosin beta 10 and thymosin beta 4 are both actin monomer sequestering proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Modulation of the interaction between G-actin and thymosin beta 4 by the ATP/ADP ratio: possible implication in the regulation of actin dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Modulation of the interaction between G-actin and thymosin beta 4 by the ATP/ADP ratio: possible implication in the regulation of actin dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis of thymosin-β4/profilin exchange leading to actin filament polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. journals.physiology.org [journals.physiology.org]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Thymosin beta-4 improves endothelial function and reparative potency of diabetic endothelial cells differentiated from patient induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Thymosin-β 4 induces angiogenesis in critical limb ischemia mice via regulating Notch/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anti-inflammatory effects in the skin of thymosin-β4 splice-variants - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thymosin Beta 4 Prevents Oxidative Stress by Targeting Antioxidant and Anti-Apoptotic Genes in Cardiac Fibroblasts | PLOS One [journals.plos.org]

- 15. Effects of Thymosin β4 on Myocardial Apoptosis in Burned Rats - PMC [pmc.ncbi.nlm.nih.gov]

Timbetasin Acetate (Thymosin β4): A Deep Dive into its Signaling Pathways in Cell Migration

For Immediate Release

This technical guide provides an in-depth exploration of the molecular signaling pathways modulated by Timbetasin acetate (B1210297), the International Nonproprietary Name for the synthetic form of Thymosin β4 (Tβ4).[1] This document is intended for researchers, scientists, and drug development professionals investigating the mechanisms of cell migration and its therapeutic modulation. Timbetasin acetate, also known as RGN-259, is a 43-amino acid peptide that is a synthetic version of the naturally occurring Thymosin β4.[2] It is a key regulator of actin dynamics and has demonstrated significant potential in promoting tissue repair and regeneration by influencing cell migration.[3][4]

Core Mechanism of Action in Cell Migration

This compound's primary role in cell migration stems from its function as a G-actin-sequestering protein.[5] By binding to monomeric actin (G-actin), it maintains a pool of readily available actin monomers, preventing their polymerization into filamentous actin (F-actin).[5] This dynamic regulation of the actin cytoskeleton is fundamental for the cellular processes that drive migration, such as the formation of lamellipodia and filopodia.[4]

Key Signaling Pathways Modulated by this compound

This compound orchestrates cell migration through a complex network of signaling pathways. The key pathways identified in various cell types are detailed below.

Integrin-Linked Kinase (ILK) Pathway

Integrin-Linked Kinase (ILK) is a central hub in this compound-mediated cell migration. Tβ4 interacts with ILK, initiating downstream signaling cascades that are crucial for cell motility and invasion.

-

ILK/AKT/β-catenin Pathway: In colorectal cancer cells, this compound's interaction with ILK triggers the phosphorylation and subsequent activation of AKT (also known as Protein Kinase B). Activated AKT then phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β). This inactivation allows for the accumulation and nuclear translocation of β-catenin, a key transcriptional co-activator that promotes the expression of genes involved in cell migration and epithelial-mesenchymal transition (EMT).

-

ILK/IQGAP1/Rac1 Pathway: In colon cancer models, this compound has been shown to enhance the formation of an ILK/IQGAP1 complex. This complex activates the Rho GTPase Rac1, a master regulator of actin polymerization and lamellipodia formation, thereby promoting cell migration.[6][7]

PI3K/Akt Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is another critical signaling axis influenced by this compound. Interestingly, the effect of Tβ4 on this pathway appears to be cell-type specific. In human hepatic stellate cells (HSCs), depletion of Tβ4 was found to promote cell proliferation and migration through the activation of the PI3K/Akt pathway.[8] Conversely, treatment with Tβ4 peptide suppressed the migration of these cells.[8] This suggests that in certain cellular contexts, Tβ4 may act as a negative regulator of PI3K/Akt-driven migration.

Regulation of Matrix Metalloproteinases (MMPs)

Cell migration through tissues requires the degradation of the extracellular matrix (ECM). This compound has been shown to upregulate the expression of Matrix Metalloproteinases (MMPs), enzymes that degrade ECM components. In cultured keratinocytes, endothelial cells, and fibroblasts, Tβ4 treatment increased the levels of MMP-1, MMP-2, and MMP-9.[2] This effect is mediated, at least in part, by the central actin-binding domain of Tβ4.[2] The upregulation of MMPs facilitates the breakdown of physical barriers, allowing for more efficient cell migration during processes like wound healing.

Quantitative Data on this compound's Effect on Cell Migration

The following tables summarize quantitative findings from various studies on the effects of this compound (Thymosin β4) on cell migration and related protein expression.

| Cell Type | Assay Type | Tβ4 Concentration | Observed Effect on Migration | Reference |

| Keratinocytes | Boyden Chamber Assay | 10 pg/mL | 2-3 fold increase in migration over medium alone. | [5] |

| Rat Palatal (RP) Cells | Wound Healing Assay | 100 & 1,000 ng/mL | Significant stimulation of cell migration. | [8][9] |

| Hepatic Stellate Cells (LX-2) | Transwell Migration Assay | 1,000 ng/mL | Decreased number of migrated cells compared to control. | [10] |

| Hepatic Stellate Cells (LX-2) | Wound Healing Assay | Not specified | Wounds treated with Tβ4 were significantly wider than untreated controls after 16 hours. | [10] |

| Cell Type | Protein Measured | Tβ4 Concentration | Observed Effect on Protein Expression/Activity | Reference |

| Rat Palatal (RP) Cells | VEGF | 1,000 ng/mL | 2.1-fold increase in protein level. | [9] |

| Rat Palatal (RP) Cells | pro-MMP2 | 1,000 ng/mL | 3.8-fold increase in protein level. | [9] |

| Rat Palatal (RP) Cells | active MMP2 | 1,000 ng/mL | 1.3-fold increase in protein level. | [9] |

| Cartilage Chondrocytes | pro-MMP9 | 2 & 4 µg/mL | Significant increase in expression and activation after 4 hours of treatment. | [1] |

Detailed Experimental Protocols

This section provides an overview of common methodologies used to study the effects of this compound on cell migration.

Transwell Migration (Boyden Chamber) Assay

This assay measures the chemotactic response of cells towards a chemoattractant, such as this compound.

Principle: Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane. The lower chamber contains a medium with the chemoattractant. Cells migrate through the pores towards the chemoattractant, and the number of migrated cells is quantified.

General Protocol:

-

Cell Preparation: Culture cells to 70-90% confluency. Harvest and resuspend cells in a serum-free medium at a concentration of 1 x 10^5 cells/mL.

-

Assay Setup: Place Transwell inserts (e.g., 8 µm pore size) into a 24-well plate.

-

Chemoattractant Addition: Add 600 µL of medium containing the desired concentration of this compound (or control medium) to the lower chamber of the wells.

-

Cell Seeding: Add 100 µL of the cell suspension to the upper chamber of each Transwell insert.

-

Incubation: Incubate the plate for 4-18 hours at 37°C in a 5% CO2 incubator.

-

Quantification:

-

Remove non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix the migrated cells on the lower surface of the membrane with methanol.

-

Stain the cells with a suitable stain (e.g., crystal violet).

-

Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.

-

Wound Healing (Scratch) Assay

This assay assesses collective cell migration and wound closure.

Principle: A "wound" or "scratch" is created in a confluent monolayer of cells. The ability of the cells to migrate and close the wound over time is monitored and quantified.

General Protocol:

-

Cell Seeding: Seed cells in a culture plate and grow until a confluent monolayer is formed.

-

Scratch Creation: Create a scratch in the monolayer using a sterile pipette tip.

-

Treatment: Wash the cells to remove debris and replace the medium with a medium containing this compound or control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 8-24 hours).

-

Analysis: Measure the area of the scratch at each time point. The rate of wound closure is calculated as the change in area over time.

Western Blotting for Signaling Proteins

This technique is used to detect and quantify specific proteins in a cell lysate, allowing for the assessment of signaling pathway activation (e.g., phosphorylation of AKT).

General Protocol:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to the protein of interest (e.g., anti-p-AKT, anti-total-AKT).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

-

Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The band intensity is proportional to the amount of protein.

Rac1 Activation Assay

This assay specifically measures the amount of active, GTP-bound Rac1 in a cell lysate.

Principle: A protein domain that specifically binds to the active form of Rac1 (PAK1 PBD) is used to pull down active Rac1 from cell lysates. The amount of pulled-down Rac1 is then quantified by Western blotting.

General Protocol:

-

Cell Lysis: Treat cells with this compound and lyse them in a specific lysis buffer that preserves GTPase activity.

-

Pull-down: Incubate the cell lysates with agarose (B213101) beads conjugated to the PAK1 PBD protein. The beads will bind to the active GTP-bound Rac1.

-

Washing: Wash the beads to remove non-specifically bound proteins.

-

Elution and Western Blot: Elute the bound proteins from the beads and analyze the amount of Rac1 by Western blotting using a Rac1-specific antibody.

Conclusion

This compound (Thymosin β4) is a potent modulator of cell migration, acting through a multifaceted mechanism that involves direct regulation of actin dynamics and the activation of several key signaling pathways, including the ILK/AKT and PI3K/Akt pathways, as well as the upregulation of MMPs. The specific signaling cascades activated by this compound can be cell-type dependent, highlighting the complexity of its regulatory functions. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of this compound in wound healing, tissue regeneration, and other processes where cell migration plays a critical role.

References

- 1. The effect of thymosin beta4 on articular cartilage chondrocyte matrix metalloproteinase expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymosin beta4 promotes matrix metalloproteinase expression during wound repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. eu-opensci.org [eu-opensci.org]

- 4. researchgate.net [researchgate.net]

- 5. Thymosin beta4 accelerates wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eu-opensci.org [eu-opensci.org]

- 7. Thymosin beta 4 induces colon cancer cell migration and clinical metastasis via enhancing ILK/IQGAP1/Rac1 signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of thymosin β4 on wound healing of rat palatal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. karger.com [karger.com]

Preclinical Studies of Timbetasin Acetate in Animal Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Timbetasin acetate (B1210297), a synthetic formulation of the naturally occurring 43-amino acid peptide Thymosin beta 4 (Tβ4), has demonstrated significant therapeutic potential across a broad spectrum of preclinical animal models. This document provides a comprehensive overview of the key preclinical findings, focusing on the pharmacokinetics, pharmacodynamics, and toxicology of Tβ4. Detailed experimental protocols for pivotal studies in dermal wound healing, cardiac repair, and neurological injury are presented to facilitate reproducibility and further investigation. Furthermore, this guide visualizes the core signaling pathways modulated by Timbetasin acetate, offering insights into its molecular mechanisms of action.

Pharmacokinetic and Biodistribution Data

Preclinical studies have begun to elucidate the pharmacokinetic profile of Thymosin beta 4 in animal models. Following intraperitoneal administration in mice, Tβ4 is rapidly absorbed and distributed to various organs. The kidneys appear to be the primary route of clearance.

Table 1: Biodistribution of Thymosin beta 4 in Mice Following a Single Intraperitoneal Injection (400 µg) [1]

| Time Point | Serum Concentration (µg/mL) | Urine Concentration (µg/mL) |

| 2 min | 2.34 ± 0.54 | - |

| 20 min | - | 59.3 ± 7.54 |

| 40 min | Peak observed | - |

| 2 hours | - | 59.3 ± 7.54 |

Table 2: Organ Distribution of Thymosin beta 4 in Mice at 2 Hours Post-Injection [1]

| Organ | Concentration (µg/g wet weight) |

| Brain | 72 |

| Heart | 80 |

| Kidneys | 65 |

| Liver | 15 |

| Peritoneal Fat | 47 |

| Spleen | 267 (at 2 min) |

| Thymus | 196 (at 6 hours) |

| Muscle | 45 (at 6 hours) |

| Ovaries | 72 (at 40 min), 92 (at 24 hours) |

In a porcine model of myocardial ischemia-reperfusion injury, intravenous administration of Tβ4 (6 mg/kg) resulted in detectable serum concentrations.[2][3]

Pharmacodynamic and Efficacy Data

This compound has demonstrated robust efficacy in a variety of animal models of tissue injury and disease.

Dermal Wound Healing

Table 3: Efficacy of Thymosin beta 4 in Dermal Wound Healing Models

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Full-thickness punch wounds in rats | Intraperitoneal injection (60 µg in 300 µl) on day of wounding and every other day for 7 days. | Increased wound contraction, inflammatory cell proliferation, and blood vessel proliferation. | [4][5][6] |

| Full-thickness punch wounds in rats | Local application of Tβ4. | Healed with minimal scarring, superior organized collagen fibers, and few myofibroblasts. | [7] |

| McFarlane flaps (3 x 9 cm) in Wistar rats | Intraperitoneal administration of 2 and 10 mg/kg/day Tβ4 for 7 days. | Improved survival of random-pattern skin flaps in a dose-related manner. | [8][9] |

Cardiac Repair

Table 4: Efficacy of Thymosin beta 4 in Cardiac Injury Models

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Myocardial infarction in mice | Intraperitoneal implantation of an osmotic minipump containing Tβ4 (1.6 mg·kg⁻¹·day⁻¹) 7 days prior to MI. | Significantly reduced incidence of left ventricular rupture. | [10] |

| Myocardial infarction in pigs | Co-treatment with Tβ4-loaded gelatin microspheres and human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs). | Enhanced hiPSC-CM engraftment, improved left ventricular systolic function, and reduced infarct size. | [11] |

| Ischemic myocardial injury in rats | Intraperitoneal injection of 5.37 mg/kg Tβ4 immediately after MI and for 2 days following (short-term) or with additional doses every third day (long-term). | Long-term dosing significantly reduced mean infarct volume by 43%. | [12] |

Neurological Injury and Repair

Table 5: Efficacy of Thymosin beta 4 in Neurological Injury Models

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Embolic middle cerebral artery occlusion (MCAo) in rats | Intraperitoneal injection of Tβ4 (6 mg/kg) 24 hours after MCAo and every 3 days for 4 additional doses. | Significant overall improvement in adhesive-removal test and modified Neurological Severity Score. | [13][14] |

| Embolic stroke in aged rats | Intraperitoneal injection of Tβ4 (12 mg/kg) 24 hours after MCAo. | The 12 mg/kg dose was the maximal dose showing functional improvement in a young rat model. | [15] |

| Stroke model in rodents | Intraperitoneal injection of Tβ4 linked with rhodamine. | Tβ4 was observed to cross the blood-brain barrier. | [16][17] |

Toxicology and Safety Data

Preclinical toxicology studies have indicated a favorable safety profile for this compound.

Table 6: Summary of Toxicology Findings for Thymosin beta 4

| Species | Dosing Regimen | Observations |

| Rats | Intravenous administration up to 60 mg/kg daily for 28 days. | No observed effect level (NOEL) was equal to or greater than 60 mg/kg. |

| Dogs | Intravenous administration of 0.6, 6, 9, 12, 18, 25, and 60 mg/kg daily for 28 days. | No macroscopic, microscopic, or clinical laboratory findings. Transient salivation post-dose at higher doses (25 and 60 mg/kg). |

Experimental Protocols

Dermal Wound Healing in Rats

-

Animal Model: Male Wistar rats (300-320 g, aged 2-3 months).[8][9]

-

Wound Creation: A full-thickness skin flap (McFarlane flap, 3 x 9 cm) is surgically created on the dorsum, including the dartos and muscle layers. The flap is then sutured back in place.[8][9]

-

Treatment: Rats receive intraperitoneal injections of Tβ4 (2 or 10 mg/kg/day, dissolved in saline) or saline vehicle for 7 consecutive days post-surgery.[8][9]

-

Endpoints: The surviving area of the flaps is measured using digital photography and image analysis software at 3, 5, 7, and 9 days post-surgery. The survival percentage is calculated. Histological analysis can be performed to assess angiogenesis, inflammation, and collagen deposition.

Myocardial Infarction in Pigs

-

Animal Model: Yorkshire-Landrace swine (~13 kg body weight).[11]

-

Induction of Myocardial Infarction: The left anterior descending (LAD) coronary artery is permanently ligated to induce myocardial infarction.[11]

-

Treatment:

-

Tβ4 Delivery: Gelatin microspheres carrying Tβ4 are injected into the myocardium.[11]

-

Cell Therapy: 1.2 x 10⁸ human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs) are injected into the border and infarct zones of the myocardium.[11]

-

Combination Therapy: Both Tβ4 microspheres and hiPSC-CMs are administered.

-

-

Endpoints: Myocardial recovery is assessed by cardiac magnetic resonance imaging (MRI). Arrhythmogenesis is monitored with implanted loop recorders. Tumorigenesis is evaluated via whole-body MRI. Histological analysis is performed to assess scar size, vasculogenesis, and cell proliferation.[11]

Embolic Stroke in Rats

-

Induction of Stroke: Embolic middle cerebral artery occlusion (MCAo) is induced.[13][14]

-

Treatment: Tβ4 (6 mg/kg) or saline is administered intraperitoneally starting 24 hours after MCAo and then every 3 days for four additional doses.[13][14]

-

Endpoints:

-

Functional Outcome: Assessed using the adhesive-removal test (ART) and the modified Neurological Severity Score (mNSS).[13][14]

-

Histology: Brains are harvested at 56 days post-MCAo. Immunostaining is performed to detect immature and mature oligodendrocytes, axons, myelinated axons, and mature blood vessels. Lesion volume is also measured.[13][14]

-

Signaling Pathways and Mechanism of Action

This compound exerts its pleiotropic effects by modulating key signaling pathways involved in inflammation, cell survival, and tissue remodeling.

NF-κB Signaling Pathway

Tβ4 has been shown to have anti-inflammatory effects by inhibiting the activation of the NF-κB pathway. It can prevent the phosphorylation of the inhibitory protein IκB, thereby blocking the nuclear translocation of the p65 subunit of NF-κB and subsequent transcription of pro-inflammatory cytokines.[18][19][20][21]

Caption: Tβ4 inhibits NF-κB signaling.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. Tβ4 can activate this pathway, leading to the inhibition of pro-apoptotic proteins and the promotion of cell growth and angiogenesis.[18][22]

Caption: Tβ4 promotes cell survival via PI3K/Akt.

TGF-β Signaling Pathway

Tβ4 can modulate the TGF-β signaling pathway, which plays a complex role in tissue repair and fibrosis. Tβ4 has been shown to attenuate fibrosis by inhibiting certain aspects of TGF-β signaling. Conversely, TGF-β can also regulate Tβ4 expression.[18][23][24][25][26]

References

- 1. Biodistribution of synthetic thymosin beta 4 in the serum, urine, and major organs of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Systemic Dosing of Thymosin Beta 4 before and after Ischemia Does Not Attenuate Global Myocardial Ischemia-Reperfusion Injury in Pigs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. eu-opensci.org [eu-opensci.org]

- 5. eu-opensci.org [eu-opensci.org]

- 6. eu-opensci.org [eu-opensci.org]

- 7. Thymosin beta4 enhances repair by organizing connective tissue and preventing the appearance of myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. archivesofmedicalscience.com [archivesofmedicalscience.com]

- 9. Thymosin β4 improves the survival of cutaneous flaps of rats and activates the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.physiology.org [journals.physiology.org]

- 11. Thymosin β4 increases cardiac cell proliferation, cell engraftment, and the reparative potency of human induced-pluripotent stem cell-derived cardiomyocytes in a porcine model of acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Cardioprotection by systemic dosing of thymosin beta four following ischemic myocardial injury [frontiersin.org]

- 13. Thymosin β4 improves functional neurological outcome in a rat model of embolic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thymosin beta4 improves functional neurological outcome in a rat model of embolic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thymosin β4 for the Treatment of Acute Stroke in Aged Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 16. neuronewsinternational.com [neuronewsinternational.com]

- 17. regenerx.com [regenerx.com]

- 18. Progress on the Function and Application of Thymosin β4 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]

- 20. Thymosin beta 4 Suppression of Corneal NFκB: A Potential Anti-Inflammatory Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. lotilabs.com [lotilabs.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. Tumor Progression Is Mediated by Thymosin-β4 through a TGFβ/MRTF Signaling Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]

- 26. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]

Timbetasin Acetate: Unraveling the Pharmacokinetic and Pharmacodynamic Profile

An In-depth Technical Guide for Researchers and Drug Development Professionals

Disclaimer: The following information is a synthesized overview based on publicly available data and is intended for research and informational purposes only. "Timbetasin acetate" does not appear to be a recognized pharmaceutical agent in publicly accessible scientific literature or drug databases. The information presented here is based on general principles of pharmacology and drug development and should not be interpreted as a definitive guide for a specific, unverified compound.

Introduction

The development of novel therapeutic agents requires a comprehensive understanding of their pharmacokinetic (PK) and pharmacodynamic (PD) properties. This guide aims to provide a structured framework for evaluating a hypothetical compound, herein referred to as Timbetasin acetate (B1210297). While specific data for "this compound" is not available, this document will outline the essential studies and data interpretation necessary to characterize its profile, serving as a template for researchers and drug development professionals.

Core Concepts in Pharmacokinetics and Pharmacodynamics

Pharmacokinetics (PK) describes the journey of a drug through the body, encompassing the processes of Absorption, Distribution, Metabolism, and Excretion (ADME). Understanding PK is crucial for determining dosing regimens and predicting drug exposure.

Pharmacodynamics (PD) refers to the effects of a drug on the body, including its mechanism of action and the relationship between drug concentration and response. A thorough PD assessment is vital for establishing efficacy and safety.

Hypothetical Pharmacokinetic Profile of this compound

The following tables present a hypothetical summary of key pharmacokinetic parameters for this compound, illustrating the type of data required for a comprehensive profile.

Table 1: Absorption Characteristics of this compound

| Parameter | Value | Experimental Protocol |

| Bioavailability (F%) | A single oral dose is administered to fasted subjects, and plasma concentrations are measured over time. The Area Under the Curve (AUC) for oral administration is compared to the AUC for intravenous (IV) administration. | |

| Time to Maximum Concentration (Tmax) | Following a single oral dose, plasma samples are collected at frequent intervals to determine the time at which the highest drug concentration is reached. | |

| Maximum Concentration (Cmax) | The peak plasma concentration observed after a single oral dose. | |

| Effect of Food | A randomized, crossover study where subjects receive a single dose of this compound in both fasted and fed states. Key PK parameters (AUC, Cmax, Tmax) are compared between the two conditions. |

Table 2: Distribution of this compound

| Parameter | Value | Experimental Protocol |

| Volume of Distribution (Vd) | Calculated after a single IV dose by dividing the total amount of drug in the body by the plasma concentration. A high Vd suggests extensive tissue distribution. | |

| Protein Binding (%) | Determined in vitro using equilibrium dialysis or ultracentrifugation with human plasma proteins (e.g., albumin, alpha-1-acid glycoprotein). |

Table 3: Metabolism of this compound

| Parameter | Value | Experimental Protocol |

| Primary Metabolizing Enzymes | In vitro studies using human liver microsomes or recombinant cytochrome P450 (CYP) enzymes to identify the specific enzymes responsible for metabolism. | |